Compound Description: This compound, denoted as compound 10 in the study, demonstrates inhibitory effects on the aggregation of human blood platelets induced by ADP (adenosine diphosphate) []. This inhibition occurs with minimal release of platelet factor 3, a crucial component in blood coagulation. The compound was selected from a series of lactamides due to its lack of hypoglycemic and diuretic side effects.
Compound Description: Identified as compound 22, this compound also exhibits in vitro inhibitory activity against ADP-induced aggregation of human blood platelets []. Notably, it minimizes the release of procoagulant platelet factor 3, similar to compound 10. This compound was chosen from a group of substituted alpha-methylbenzyl and tricyclic arylalkyl lactamimides that did not induce hypoglycemia or diuresis.
Compound Description: This compound, labeled as compound I, was investigated for its impact on ADP-induced platelet aggregation in guinea pigs after repeated oral administration []. The study aimed to explore its potential as an antithrombotic agent.
N-(2,2-Diphenylpentyl)hexahydro-2H-azepin-2-imine hydrochloride (Compound II or RMI 12,366A)
Compound Description: Referred to as compound II or RMI 12,366A, this compound demonstrated in vivo activity against ADP-induced platelet aggregation in guinea pigs after repeated oral administration []. It showed significant inhibition of platelet aggregation 2 hours after the final dose, highlighting its potential as an antithrombotic agent.
Relevance: Although structurally distinct from N-(2-Methylbenzyl)cyclopentanamine hydrochloride, this compound is categorized alongside the target compound and other similar molecules in the study []. This grouping likely stems from the shared goal of identifying effective inhibitors of blood platelet aggregation, implying a potential overlap in their mechanism of action or target pathways.
Barbiturates and Benzodiazepines derivatized with α-Chloro-p-xylene
Compound Description: This study focuses on an improved extraction method for barbiturates and benzodiazepines from blood samples using α-chloro-p-xylene []. This reagent reacts with the target drugs to form p-methylbenzyl derivatives, which are then extracted with n-hexane. This derivatization enhances the drugs' extractability and enables their analysis using high-performance liquid chromatography (HPLC).
(R)-(+)-Methanandamide (R(+)-MA) and Win55,212-2 (Win55)
Compound Description: These synthetic cannabinoid receptor agonists have been shown to induce growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells []. Their effects are mediated through the activation of both cannabinoid receptor types 1 and 2 (CB1 and CB2).
Compound Description: This compound acts as a selective antagonist of the CB1 cannabinoid receptor [, , , , , , ]. It effectively blocks the effects mediated by the activation of CB1 receptors.
Compound Description: This compound is a selective antagonist of the CB2 cannabinoid receptor [, , , , , , , , , ]. It effectively blocks the effects mediated by the activation of CB2 receptors.
Cannabidiol (CBD)
Compound Description: CBD is a nonpsychoactive cannabinoid compound known for its antiproliferative effects on human glioma cell lines, U87 and U373 [, ]. It induces apoptosis in these cells and inhibits tumor growth in vivo.
Compound Description: Xylamine is an irreversible inhibitor of neuronal norepinephrine uptake []. It has been synthesized with tritium incorporated into its aromatic nucleus for research purposes.
Compound Description: These compounds, specifically the enantiopure forms 14 and 15, serve as starting materials in the synthesis of (1S,4R) and (1R,4S)-4-N-acetylamino-1-benzoylcyclopent-2-enes []. The synthesis involves a series of reactions, including N-acetylation, reduction, and thermolysis.
δ-Aminolaevulinic Acid Analogues
Compound Description: Several δ-aminolaevulinic acid (ALA) analogues were synthesized and evaluated as potential antimalarial agents []. These analogues include various structural modifications, such as substitutions on the nitrogen atom and variations in the carboxylic acid moiety.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Biodegradable, biocompatible, and bioresorbable copolymer composed of L-Lactide and D,L-Lactide. This semi-crystalline material has been used in the fabrication of research medical devices and research tissue engineering solutions, such as orthopedic or soft tissue fixation devices. Degradation of this materials has been thoroughly studied and has been shown to be safely resorbed by the body after implantation. Modification of molecular weight and polymer composition allows for control of the degradation rate and mechanical stability of the polymer.